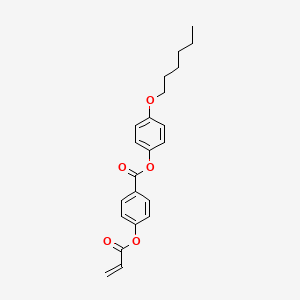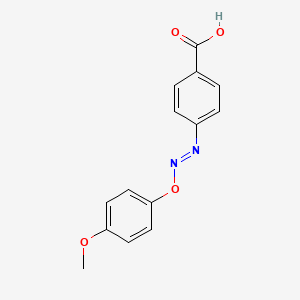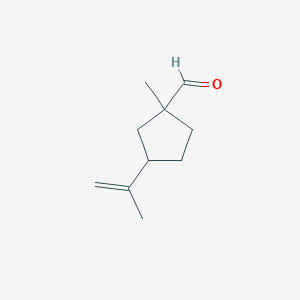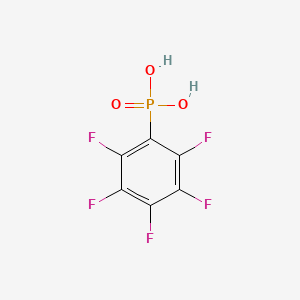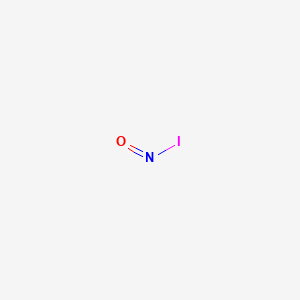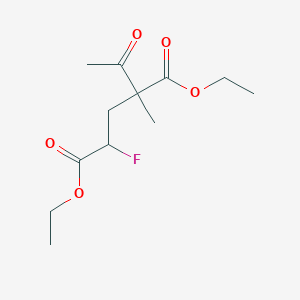silane CAS No. 59340-48-6](/img/structure/B14621063.png)
[(Ethylsulfanyl)(phenyl)methoxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alpha-(ethylthio)benzyloxy)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzyloxy moiety, which is further substituted with an ethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(ethylthio)benzyloxy)trimethylsilane typically involves the reaction of benzyloxytrimethylsilane with an ethylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where benzyloxytrimethylsilane reacts with ethylthiolate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (alpha-(ethylthio)benzyloxy)trimethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(alpha-(ethylthio)benzyloxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated benzyloxytrimethylsilane.
Substitution: Various substituted benzyloxytrimethylsilanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(alpha-(ethylthio)benzyloxy)trimethylsilane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (alpha-(ethylthio)benzyloxy)trimethylsilane involves its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The trimethylsilyl group provides stability to the molecule, while the benzyloxy and ethylthio groups offer sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- (Chloromethyl)trimethylsilane
- (Heptafluoropropyl)trimethylsilane
- (Iodomethyl)trimethylsilane
- (1-Ethoxycyclopropoxy)trimethylsilane
- (Dichloromethyl)trimethylsilane
- (Methoxymethyl)trimethylsilane
Uniqueness
(alpha-(ethylthio)benzyloxy)trimethylsilane is unique due to the presence of both benzyloxy and ethylthio groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other trimethylsilane derivatives, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
59340-48-6 |
|---|---|
Fórmula molecular |
C12H20OSSi |
Peso molecular |
240.44 g/mol |
Nombre IUPAC |
[ethylsulfanyl(phenyl)methoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20OSSi/c1-5-14-12(13-15(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Clave InChI |
JLTUAXWDFJFNBF-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


